molecular formula C8H18O2 B14349322 2-Propylpentane-1,2-diol CAS No. 94616-99-6

2-Propylpentane-1,2-diol

Cat. No.: B14349322
CAS No.: 94616-99-6
M. Wt: 146.23 g/mol
InChI Key: SYIOABACRXAWMO-UHFFFAOYSA-N
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Description

2-Propylpentane-1,2-diol is an organic compound with the molecular formula C8H18O2 It belongs to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propylpentane-1,2-diol can be synthesized through several methods. One common approach involves the hydrogenolysis of furfural in the presence of methanol and a catalyst based on rhodium on porous manganese dioxide octahedral molecular sieve. This reaction is typically carried out at temperatures ranging from 130°C to 170°C .

Industrial Production Methods

Industrial production of this compound often involves the hydration of propylene oxide, which is derived from petrochemical sources. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Propylpentane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Propylpentane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylpentane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This property is particularly useful in its applications as a solvent and in the stabilization of emulsions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propylpentane-1,2-diol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other diols provides different solubility and reactivity characteristics, making it suitable for specialized applications in various industries.

Properties

CAS No.

94616-99-6

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-propylpentane-1,2-diol

InChI

InChI=1S/C8H18O2/c1-3-5-8(10,7-9)6-4-2/h9-10H,3-7H2,1-2H3

InChI Key

SYIOABACRXAWMO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CO)O

Origin of Product

United States

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